molecular formula C17H20N2 B11864569 2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 65937-02-2

2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B11864569
CAS No.: 65937-02-2
M. Wt: 252.35 g/mol
InChI Key: SBXJXLTUAHBOQM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the methyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinolines, and substituted tetrahydroisoquinolines, each with distinct chemical and biological properties.

Scientific Research Applications

2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A

Properties

CAS No.

65937-02-2

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2,3-dimethyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C17H20N2/c1-12-17(13-7-4-3-5-8-13)14-9-6-10-16(18)15(14)11-19(12)2/h3-10,12,17H,11,18H2,1-2H3

InChI Key

SBXJXLTUAHBOQM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(CN1C)C(=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

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